molecular formula C9H8BrNO4 B169293 Ethyl 2-bromo-4-nitrobenzoate CAS No. 128566-93-8

Ethyl 2-bromo-4-nitrobenzoate

Cat. No.: B169293
CAS No.: 128566-93-8
M. Wt: 274.07 g/mol
InChI Key: TYFRHNVPASRWLT-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-4-nitrobenzoate is an organic compound that belongs to the class of aromatic esters. It is characterized by the presence of a bromine atom and a nitro group attached to a benzene ring, with an ethyl ester functional group. This compound is of significant interest in organic synthesis and various chemical research applications due to its unique reactivity and structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-bromo-4-nitrobenzoate can be synthesized through a multi-step process starting from commercially available compounds. One common method involves the nitration of ethyl benzoate to introduce the nitro group, followed by bromination to add the bromine atom. The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid for nitration, and bromine with a suitable catalyst for bromination .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-bromo-4-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 2-bromo-4-nitrobenzoate is utilized in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: For the development of pharmaceutical compounds with potential therapeutic effects.

    Material Science: In the preparation of functionalized materials and polymers.

    Biological Studies: As a probe to study enzyme interactions and biochemical pathways.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-4-nitrobenzoate in chemical reactions involves the electrophilic nature of the bromine and nitro groups. These groups facilitate various substitution and reduction reactions by acting as electron-withdrawing groups, thereby activating the benzene ring towards nucleophilic attack. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the combination of the bromine and nitro groups, which provide distinct reactivity patterns. This makes it a valuable intermediate in organic synthesis and a versatile compound for various research applications .

Properties

IUPAC Name

ethyl 2-bromo-4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO4/c1-2-15-9(12)7-4-3-6(11(13)14)5-8(7)10/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYFRHNVPASRWLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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